molecular formula C19H19BrN2O2S2 B12020510 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one

Cat. No.: B12020510
M. Wt: 451.4 g/mol
InChI Key: HQQAJWIHMDDMHM-NXVVXOECSA-N
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Description

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a brominated indoline moiety and a thioxothiazolidinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 5-bromo-1-ethyl-2-oxoindoline-3-carbaldehyde with 3-cyclohexyl-2-thioxothiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indoline moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one
  • 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one
  • 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

Uniqueness

The uniqueness of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one lies in its specific structural features, such as the cyclohexyl group and the thioxothiazolidinone ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H19BrN2O2S2

Molecular Weight

451.4 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H19BrN2O2S2/c1-2-21-14-9-8-11(20)10-13(14)15(17(21)23)16-18(24)22(19(25)26-16)12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3/b16-15-

InChI Key

HQQAJWIHMDDMHM-NXVVXOECSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C4CCCCC4)/C1=O

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C4CCCCC4)C1=O

Origin of Product

United States

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